molecular formula C9H5FIN B11845157 3-Fluoro-6-iodoquinoline

3-Fluoro-6-iodoquinoline

Cat. No.: B11845157
M. Wt: 273.05 g/mol
InChI Key: UHTFWMHOTYVJOF-UHFFFAOYSA-N
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Description

3-Fluoro-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of both fluorine and iodine atoms on the quinoline ring, specifically at the 3rd and 6th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-iodoquinoline typically involves the introduction of fluorine and iodine atoms onto the quinoline ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring, followed by the iodination at the desired position. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution and iodination reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-iodoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-iodoquinoline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, while the iodine atom provides a site for further functionalization. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-iodoquinoline is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H5FIN

Molecular Weight

273.05 g/mol

IUPAC Name

3-fluoro-6-iodoquinoline

InChI

InChI=1S/C9H5FIN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H

InChI Key

UHTFWMHOTYVJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1I)F

Origin of Product

United States

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